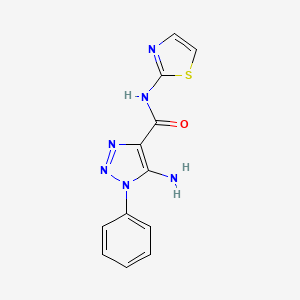
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H10N6OS and its molecular weight is 286.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is C11H10N4OS, with a molecular weight of approximately 246.29 g/mol. The compound features a triazole ring linked to a phenyl group and a thiazole moiety, which are crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to this compound have shown promising activity against various viruses:
- SARS-CoV Main Protease Inhibition : Compounds with a triazole core have been reported to inhibit the main protease of SARS-CoV effectively. For example, certain derivatives exhibited IC50 values ranging from 3.16 to 7.55 μM against viral replication .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 5-amino derivative | 3.16 | SARS-CoV Main Protease |
| Related triazole | 5.08 | SARS-CoV Main Protease |
| Another analog | 7.55 | SARS-CoV Main Protease |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways:
- Mechanism of Action : The presence of the thiazole and triazole moieties is believed to enhance interaction with cellular targets involved in proliferation and survival pathways.
Anti-inflammatory Activity
In addition to antiviral and anticancer properties, some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For instance:
- COX Inhibition : Certain analogs demonstrated IC50 values against COX enzymes that suggest significant anti-inflammatory potential .
| Compound Type | COX Inhibition IC50 (μM) |
|---|---|
| Triazole Derivative | 19.45 (COX-1) |
| Triazole Derivative | 31.4 (COX-2) |
Case Studies
A notable case study involved the synthesis and evaluation of various substituted triazoles for their biological activities. Researchers synthesized several analogs and tested them against viral targets and cancer cell lines:
- Synthesis : The compounds were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for creating triazole linkages.
- Biological Testing : The synthesized compounds were evaluated in vitro for their ability to inhibit viral replication and induce cytotoxicity in cancer cells.
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications on the phenyl and thiazole rings significantly affected biological activity:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhanced antiviral activity, while bulky groups reduced efficacy.
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., Cl) | Increased potency |
| Bulky groups (e.g., tert-butyl) | Decreased potency |
Propiedades
IUPAC Name |
5-amino-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c13-10-9(11(19)15-12-14-6-7-20-12)16-17-18(10)8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVHFLWHBINGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














